molecular formula C9H13Cl2N B15130496 1-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride

1-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B15130496
M. Wt: 206.11 g/mol
InChI Key: HNXIRJOFFYIHSG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with nitromethane to form 3-chloro-4-methylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(3-chloro-4-methylphenyl)ethan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chloro-2-methylphenyl)ethan-1-amine hydrochloride: This compound has a similar structure but with the chloro and methyl groups in different positions, leading to different chemical and biological properties.

    1-(3-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride: The presence of a methoxy group instead of a methyl group can significantly alter the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXIRJOFFYIHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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